Pithecolobine

Description

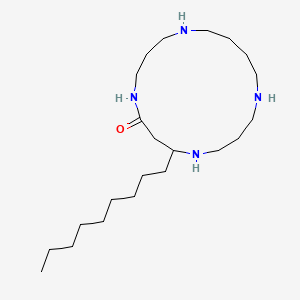

Structure

3D Structure

Properties

CAS No. |

22368-82-7 |

|---|---|

Molecular Formula |

C22H46N4O |

Molecular Weight |

382.6 g/mol |

IUPAC Name |

8-nonyl-1,5,9,13-tetrazacycloheptadecan-6-one |

InChI |

InChI=1S/C22H46N4O/c1-2-3-4-5-6-7-8-13-21-20-22(27)26-19-12-17-24-15-10-9-14-23-16-11-18-25-21/h21,23-25H,2-20H2,1H3,(H,26,27) |

InChI Key |

QEGMJRQKNQFEEZ-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCC1CC(=O)NCCCNCCCCNCCCN1 |

Canonical SMILES |

CCCCCCCCCC1CC(=O)NCCCNCCCCNCCCN1 |

Origin of Product |

United States |

Natural Occurrence and Biosynthesis

Biogenetic Pathways of Macrocyclic Spermine (B22157) Alkaloids

The biosynthesis of macrocyclic polyamine alkaloids is a complex process involving the assembly of distinct molecular building blocks. While the specific pathway for Pithecolobine has not been fully elucidated, studies of related compounds like aphelandrine (B1244564) provide a strong model for its formation.

The fundamental structures of these alkaloids suggest a biosynthetic pathway that connects polyamine building blocks with carboxylic acid moieties. semanticscholar.org The key precursors are the polyamines spermine, and in related compounds, spermidine (B129725) and putrescine, which are ubiquitous in living organisms and crucial for cell growth and development. semanticscholar.orgpulsus.com These polyamines are incorporated along with a carboxylic acid component, often a derivative of cinnamic acid or other fatty acids. semanticscholar.org For this compound, biogenetic considerations strongly support a structure that incorporates the naturally occurring polyamine, spermine. nih.gov The structure of this compound contains a C12 chain, which is believed to be derived from a fatty acid precursor. cdnsciencepub.comresearcher.life

Table 2: Key Precursors in Macrocyclic Alkaloid Biosynthesis

The assembly of these precursors into a macrocyclic structure is catalyzed by a series of enzymatic reactions. The general proposed pathway involves acylation, Michael addition, and oxidative cyclization steps. semanticscholar.org

Acylation: The biosynthesis is thought to be initiated by the acylation of the polyamine. In studies of aphelandrine, enzymes known as hydroxycinnamoyl-CoA transferases have been detected, which catalyze the transfer of hydroxycinnamoyl groups to spermine. semanticscholar.org This forms a linear intermediate.

Intramolecular Cyclization: A crucial step is the intramolecular cyclization to form the large ring structure. In the biosynthesis of aphelandrine and orantine, this is proposed to occur via a phenol (B47542) oxidative coupling reaction of an intermediate named (S)-dihydroxyverbacine. researchgate.net This reaction is catalyzed by a specific enzyme, aphelandrine synthase, which is believed to be a cytochrome P-450 oxidase. semanticscholar.orgresearchgate.net The reaction is strictly dependent on NADPH and oxygen. researchgate.net

Lactam Formation: The structure of this compound contains a lactam (a cyclic amide) group, indicating that the final steps of its biosynthesis involve the formation of an amide bond within the macrocycle. cdnsciencepub.com

For spermidine-based alkaloids, it has been suggested that the first step involves an enzyme-catalyzed Michael addition of a primary amine from the polyamine to an α,β-unsaturated carboxylic acid, a reaction that establishes the stereochemistry at a key carbon center. Although the precise intermediates for this compound are not yet confirmed, the pathway is expected to follow this general enzymatic logic of acylation and intramolecular cyclization to build the complex macrocyclic framework from polyamine and fatty acid precursors.

Advanced Structural Investigations and Analogues

Elucidation Methodologies for Complex Alkaloid Architectures

The determination of the structure of complex alkaloids like pithecolobine is a challenging process that relies on a combination of modern spectroscopic techniques and traditional chemical methods. numberanalytics.com These approaches provide complementary information that, when integrated, allows for the unambiguous assignment of the molecule's constitution and stereochemistry.

Spectroscopic methods are central to the structural elucidation of natural products. youtube.comjchps.com Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are among the most powerful tools for this purpose. numberanalytics.comnptel.ac.inmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. measurlabs.com In the study of this compound, early NMR studies were crucial in identifying key structural fragments. For instance, ¹H NMR spectra revealed a triplet signal corresponding to three N-ethyl groups and a singlet for an N-acetyl group, although some signals were poorly resolved. cdnsciencepub.com More advanced 1D and 2D NMR techniques, such as COSY, HMQC, and HMBC, are now routinely used to establish the connectivity between protons and carbons, which is essential for assembling the complete structure of complex molecules. jchps.comnih.gov

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. nptel.ac.in However, in the case of this compound, obtaining a clear molecular ion peak in early mass spectrometry experiments proved difficult. cdnsciencepub.com More recent studies using techniques like Electrospray Ionization (ESI-MS) have been more successful, showing a molecular ion peak (m/z) at 383.53, which corresponds to the molecular formula C₂₂H₄₆N₄O. researchgate.net High-Resolution Mass Spectrometry (HRMS) is particularly valuable for determining the precise molecular formula. nptel.ac.in

A combination of NMR and MS data is often required for complete structural assignment. mdpi.comnih.gov For instance, the molecular formula obtained from MS can be used in conjunction with NMR data to deduce the number and types of atoms present in the molecule.

| Technique | Information Provided | Application to this compound |

| ¹H NMR | Provides information about the proton environment, including chemical shift, integration (number of protons), and coupling (neighboring protons). | Identified the presence of N-ethyl and N-acetyl groups. cdnsciencepub.com |

| ¹³C NMR | Provides information about the carbon skeleton of the molecule. | A study identified characteristic peaks for this compound at δ 14.92, 21.97, and up to 175.00. researchgate.net |

| 2D NMR (COSY, HMQC, HMBC) | Establishes correlations between protons and carbons, revealing the connectivity of the molecule. | Essential for assembling the complex macrocyclic structure. jchps.comnih.gov |

| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern of a molecule. | Early attempts were challenging cdnsciencepub.com; later ESI-MS analysis determined the molecular formula to be C₂₂H₄₆N₄O. researchgate.net |

| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups. | Showed an amide band at 1650 cm⁻¹ in this compound. cdnsciencepub.com |

This table provides an overview of the key spectroscopic techniques used in the structural elucidation of this compound and the type of information each technique yields.

Chemical degradation involves breaking down a complex molecule into smaller, more easily identifiable fragments. nih.govpjoes.com This classical approach has been vital in confirming the structural features of this compound that were initially suggested by spectroscopic data.

Key degradation reactions performed on this compound include:

Hydrolysis: Acid-catalyzed hydrolysis of this compound was used to break the amide bond and release the constituent fatty acid and polyamine parts of the molecule. cdnsciencepub.compharmaceutical-journal.com

Hofmann Degradation: This reaction was employed to degrade the amine-containing portions of the molecule, leading to the identification of the long-chain fatty acid component as 11-dodecanoic acid. cdnsciencepub.com

Reduction: Reduction of the lactam group in this compound with lithium aluminium hydride yielded desoxythis compound, which helped in characterizing the nature of the nitrogen atoms in the macrocycle. cdnsciencepub.com

Acetylation: Acetylation of this compound and its derivatives was used to determine the number of primary and secondary amino groups present in the molecule. cdnsciencepub.com For example, acetylation of this compound yielded a peracetyl derivative, indicating the presence of three secondary amino groups and a secondary lactam. cdnsciencepub.com

These degradation studies, by providing tangible, characterizable fragments, offered irrefutable evidence for the proposed macrocyclic structure of this compound. cdnsciencepub.com

Spectroscopic Techniques in Comprehensive Structural Assignment (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)

Structural Homology and Analogues of this compound

This compound is not a single compound but rather a family of closely related macrocyclic alkaloids. cdnsciencepub.comiupac.org This structural diversity is a common feature among natural products and presents both challenges and opportunities for chemical investigation.

Research has shown that "this compound" as initially isolated is a mixture of several analogues that are very difficult to separate. cdnsciencepub.com These analogues primarily differ in the length of the aliphatic side chain attached to the macrocycle. researchgate.net The main component of this mixture is believed to be the analogue with a C₁₂ chain. iupac.org

The budmunchiamines, isolated from Albizia amara, are a well-characterized group of this compound-type alkaloids. researchgate.netijsr.net Like this compound, they are macrocyclic spermine (B22157) alkaloids that differ in the length of their fatty acid side chain. researchgate.netcore.ac.uk The structures of budmunchiamines A, B, and C were determined using spectroscopic techniques, and they were found to be a mixture of macrocyclic alkaloids differing only in the length of the aliphatic side chain. researchgate.net

The characterization of these analogues often relies on a combination of chromatographic separation techniques and detailed spectroscopic analysis to identify the subtle structural differences between them.

This compound belongs to a larger class of naturally occurring macrocyclic polyamine alkaloids, which are derived from the condensation of spermine or spermidine (B129725) with fatty acids or cinnamic acid derivatives. gcprohru.ac.in A comparative analysis of this compound with other members of this class reveals common structural motifs and biosynthetic pathways.

Other notable macrocyclic spermine and spermidine alkaloids include:

Homaline: An alkaloid where the two terminal putrescine units of spermine form an eight-membered ring with a C₈ or C₁₀ unbranched carbon chain. gcprohru.ac.in

Oncinotine and Iso-oncinotine: These are spermidine alkaloids that incorporate a long-chain fatty acid into a macrocyclic lactam structure. nih.gov

Codonocarpine: This alkaloid contains a diphenyl ether group and is derived from the condensation of spermidine with two cinnamic acid units. iupac.orggcprohru.ac.in

Cannabisativine: A spermidine alkaloid containing a C₁₀ to C₁₆ unbranched carbon chain within the macrocycle. gcprohru.ac.in

| Alkaloid | Polyamine Base | Ring-Forming Unit | Key Structural Feature |

| This compound | Spermine | C₁₂ fatty acid chain | Large macrocyclic lactam involving a long-chain fatty acid. gcprohru.ac.in |

| Homaline | Spermine | C₈ or C₁₀ unbranched chain | Eight-membered ring formed from the terminal putrescine units. gcprohru.ac.in |

| Oncinotine | Spermidine | Long-chain fatty acid | Macrocyclic lactam structure. nih.gov |

| Codonocarpine | Spermidine | Two cinnamic acid units | Contains a diphenyl ether linkage. iupac.orggcprohru.ac.in |

| Cannabisativine | Spermidine | C₁₀-C₁₆ unbranched chain | Medium-ring compound with a long carbon chain. gcprohru.ac.in |

This table presents a comparative analysis of this compound with other macrocyclic spermine and spermidine alkaloids, highlighting their polyamine base, the unit that forms the ring, and their key structural characteristics.

The study of these related alkaloids provides valuable insights into the structural diversity and biosynthetic origins of this fascinating class of natural products. The structural similarities and differences among these compounds also offer a basis for understanding their varying biological activities.

Mechanistic Insights into Biological Activities in Vitro and in Silico Studies

Antimicrobial Activity Mechanisms

Pithecolobine exhibits broad-spectrum antimicrobial properties, with demonstrated efficacy against various fungal and bacterial pathogens. researchgate.net The mechanisms underlying these activities are multifaceted, involving actions against key cellular components and processes.

Antifungal and Antifumonisin Actions against Fungal Pathogens

This compound has shown significant antifungal activity, notably against the fungus Fusarium verticillioides. core.ac.uk This pathogenic fungus is a common contaminant of cereal crops and produces mycotoxins known as fumonisins, which pose health risks to humans and animals.

Studies have demonstrated that this compound can inhibit both the growth of F. verticillioides and the production of fumonisin B1 in a dose-dependent manner. core.ac.uk The minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) values from one study were reported to be in the range of 0.125 to 0.25 mg/ml and 0.25 to 0.5 mg/ml, respectively. core.ac.uk This dual action suggests that this compound may interfere with cellular processes essential for both fungal proliferation and secondary metabolite synthesis. The ability of F. verticillioides to resist the effects of its own toxin, fumonisin, is attributed to the presence of fumonisin-insensitive ceramide synthases. nih.gov It is plausible that this compound's mechanism may involve bypassing or overwhelming these resistance mechanisms, although the precise molecular interactions remain an area for further investigation.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Organisms

This compound has demonstrated concentration-dependent bactericidal activity against a panel of both Gram-positive and Gram-negative bacteria. researchgate.net Research has shown its effectiveness against pathogens such as Staphylococcus aureus, Streptococcus faecalis (Gram-positive), Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Salmonella typhi (Gram-negative). researchgate.net

The efficacy of this compound varies among different bacterial species, as indicated by the range of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values. For instance, against Streptococcus faecalis, the MIC was found to be as low as 1.9 μg/mL, while for Proteus vulgaris, it was 125 μg/mL. researchgate.net This suggests that the compound may have different targets or varying affinities for targets in different bacterial types. The outer membrane of Gram-negative bacteria, rich in lipopolysaccharides, typically presents a barrier to many antimicrobial agents. frontiersin.orgfrontiersin.org The ability of this compound to act against these bacteria suggests it can either penetrate this barrier or act on external components.

Proposed Cellular and Molecular Targets in Microbial Systems

While the precise molecular targets of this compound are not fully elucidated, its broad-spectrum activity suggests it may act on fundamental cellular structures and pathways common to many microbes. mdpi.comnih.gov Alkaloids, the class of compounds to which this compound belongs, are known to exert their antimicrobial effects through various mechanisms. mdpi.com These can include the disruption of cell wall synthesis, alteration of cell membrane permeability, and inhibition of nucleic acid and protein synthesis. mdpi.com

Given its efficacy against both bacteria and fungi, it is plausible that this compound interacts with the microbial cell membrane, leading to a loss of integrity and subsequent cell death. frontiersin.orgnih.gov Another proposed, though not specifically demonstrated for this compound, mechanism for some alkaloids is the inhibition of DNA and RNA polymerases, which would halt essential cellular processes. pageplace.dejppres.com Further research is needed to identify the specific binding sites and molecular interactions of this compound within microbial cells.

Hypothesized Modulation of Microbial Metabolic Processes and Quorum Sensing

The ability of this compound to inhibit fungal growth and mycotoxin production points to a potential modulation of microbial metabolic processes. core.ac.uknih.gov Mycotoxin synthesis is a secondary metabolic pathway, and its inhibition suggests an interference with the regulatory networks that control it. It's hypothesized that macrophages can recycle components from phagocytosed bacteria to fuel their own immunometabolic responses, a process that could potentially be influenced by antimicrobial compounds. nih.gov

Another intriguing hypothesis is the modulation of quorum sensing (QS). QS is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density, often regulating virulence and biofilm formation. plos.orgnih.gov Inhibitors of QS can disrupt these pathogenic traits without directly killing the bacteria, which may reduce the selective pressure for resistance. nih.govmdpi.com While direct evidence for this compound's effect on QS is lacking, the inhibition of virulence-related processes like mycotoxin production makes this a plausible area for future investigation. core.ac.uk

Antioxidant Mechanisms

In addition to its antimicrobial properties, this compound has been reported to possess antioxidant activity. researchgate.net This activity is primarily attributed to its ability to scavenge free radicals.

Free Radical Scavenging Capabilities

This compound has been evaluated for its free radical scavenging activity using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. researchgate.net In this assay, the compound demonstrated an IC50 value of 250 μg/mL. researchgate.net The IC50 value represents the concentration of the antioxidant required to decrease the initial DPPH concentration by 50%. While this indicates a moderate scavenging ability compared to standards like ascorbic acid (IC50 of 30 μg/mL), it nonetheless confirms that this compound can neutralize free radicals. researchgate.net The mechanism of action is likely through a hydrogen atom transfer (HAT) or a single-electron transfer followed by proton transfer (SET-PT), which are common mechanisms for antioxidant compounds. frontiersin.org

Involvement in Cellular Redox Regulation Pathways

Cellular redox regulation is a critical process involving the balance between oxidation and reduction reactions, which is essential for maintaining cellular homeostasis. frontiersin.orgnumberanalytics.com The dysregulation of this balance can lead to oxidative stress, a condition implicated in the pathogenesis of numerous diseases. frontiersin.org The cellular redox state is maintained by complex antioxidant systems that counteract the effects of reactive oxygen species (ROS). numberanalytics.com

In vitro studies have provided evidence for the role of this compound in modulating these pathways. An investigation into the properties of this compound isolated from the alkaloid extract of Albizia saman demonstrated its antioxidant activity. researchgate.net The study utilized a 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay to quantify this effect. The results showed that this compound exhibits antioxidant properties with a reported IC50 value of 250 μg/mL. researchgate.net This finding suggests that this compound can participate in redox regulation by scavenging free radicals, which are key drivers of oxidative stress. The antioxidant capacity of natural compounds is often linked to their ability to donate hydrogen or electrons to neutralize reactive species. mdpi.com While the precise mechanisms of this compound's action within cellular redox signaling networks require further elucidation, its demonstrated free-radical scavenging ability in vitro is a key insight into its potential biological activities. researchgate.net

Predicted Pharmacological Interactions via Advanced In Silico Modeling

Advanced in silico modeling, particularly molecular docking, has become an instrumental tool in predicting the pharmacological interactions of chemical compounds. nih.govnih.gov This computational technique models the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein or enzyme, to predict binding orientation and affinity. nih.govresearchgate.net Such predictions offer valuable insights into potential mechanisms of action and guide further experimental studies.

In silico studies have been employed to predict the binding of this compound to various biological targets. A study investigating the anticonvulsant potential of phytochemicals from Albizia amara leaves used molecular docking to screen compounds against known epileptic targets. dergipark.org.tr this compound was identified as one of the key phytochemical constituents likely responsible for the observed activity. dergipark.org.tr

The study predicted that this compound interacts with the neuronal acetylcholine (B1216132) receptor subunit alpha-4. dergipark.org.trresearchgate.net The docking analysis revealed specific interactions at the binding site, with this compound forming bonds with the amino acid residues Trp25D, Asp96D, and Trp93D of the receptor. dergipark.org.tr While the precise binding affinity score (e.g., in kcal/mol) for this specific interaction is not detailed in the available literature, the identification of these interacting residues provides a structural basis for the predicted affinity. Binding affinity is a measure of the strength of the interaction between the ligand and its target, which is a crucial factor in drug discovery. mdpi.comnih.gov The formation of multiple bonds, as predicted for this compound, typically contributes to a more stable ligand-target complex. dergipark.org.tr

In silico modeling has specifically predicted the engagement of this compound and related compounds with several neural and enzymatic systems critical to CNS function.

Acetylcholine Receptors: As noted, a significant predicted interaction for this compound is with the neuronal acetylcholine receptor subunit alpha-4. dergipark.org.trresearchgate.net Inhibition of this receptor subunit is suggested to increase sensitivity to GABA receptor blockers, a mechanism relevant to anticonvulsant activity. dergipark.org.tr The specific amino acids involved in the predicted interaction are detailed in the table below.

Glutamate (B1630785) Carboxypeptidase-2 (GCPII): This enzyme, also known as prostate-specific membrane antigen (PSMA), hydrolyzes the neurotransmitter N-acetyl-L-aspartyl-L-glutamate (NAAG) into glutamate. nih.govnih.gov Inhibition of GCPII is a therapeutic strategy for reducing glutamate levels in neurological disorders. nih.gov The same in silico study predicted that the anticonvulsant mechanism of the A. amara extract involves the Glutamate Carboxypeptidase-2 enzyme as a target. dergipark.org.tr As a key phytochemical in the extract, this compound is implicated in this predicted interaction. dergipark.org.tr

Table 1: Predicted In Silico Docking Interactions for this compound

| Ligand | Target | Interacting Amino Acid Residues | Predicted Activity | Source(s) |

| This compound | Neuronal Acetylcholine Receptor Subunit alpha-4 | Trp25D, Asp96D, Trp93D | Inhibition | dergipark.org.tr |

Ecological and Chemotaxonomic Significance

Role of Pithecolobine in Plant Defense Mechanisms and Allelopathy

This compound, a macrocyclic spermine (B22157) alkaloid, plays a significant role in the defensive strategies of the plants that produce it. As a secondary metabolite, its primary functions are not related to growth and development but rather to mediating interactions with the surrounding environment. nih.gov The production of such alkaloids is a key component of a plant's defense system against a variety of biological threats, including pathogens and herbivores. numberanalytics.commdpi.com

Research has demonstrated that this compound exhibits notable antimicrobial properties. Specifically, it has been shown to possess antibacterial activity against phytopathogenic bacteria such as Xanthomonas campestris, which is responsible for a range of diseases in economically important crops. cabidigitallibrary.org Studies have identified this compound isolated from Albizia saman (also known as Samanea saman) as an active compound capable of inhibiting bacterial growth in a concentration-dependent manner. cabidigitallibrary.org Furthermore, this compound has significant antifungal capabilities. It has been evaluated for its efficacy against Fusarium verticillioides, a fungus that not only causes disease in crops like maize but also produces harmful mycotoxins. core.ac.uk Research showed that this compound could completely inhibit the growth of this fungus and its production of fumonisin B1, both in laboratory settings (in vitro) and in stored grains (in vivo). core.ac.uk These antimicrobial actions suggest that this compound helps protect the plant from infections by pathogenic microorganisms.

This defensive function extends to the concept of allelopathy, where a plant releases biochemicals into the environment that affect the growth, survival, and reproduction of other organisms. mdpi.comfrontiersin.org By inhibiting the growth of pathogenic fungi and bacteria in the surrounding soil and on its surfaces, this compound contributes to an allelopathic zone of inhibition, which can reduce competition and prevent disease. cabidigitallibrary.orgcore.ac.uk The release of such defensive alkaloids is a mechanism by which plants can actively manipulate their immediate environment to enhance their survival and fitness. nih.govpensoft.net

Chemotaxonomic Markers within Albizia and Related Genera

The distribution of secondary metabolites, such as alkaloids, is often specific to particular plant lineages and can serve as a valuable tool for chemotaxonomy—the classification of organisms based on their chemical constituents. The genus Albizia and its relatives are known to be rich in a diverse array of secondary compounds, including saponins, flavonoids, terpenes, and various types of alkaloids. nih.govresearchgate.nettpcj.org The unique chemical profile of a species can act as a fingerprint, helping to distinguish it from closely related species. nih.govd-nb.info

This compound has been identified as a characteristic alkaloid in certain species within the Mimosoideae subfamily, particularly in the genus Albizia and the closely related Samanea. researchgate.netprota4u.org Its presence is a significant chemotaxonomic feature for these plants. For instance, this compound is a known constituent of Samanea saman (rain tree) and has also been isolated from Albizia amara. cabidigitallibrary.orgcore.ac.uk The structure of this compound itself is complex, and it is often found as part of a family of closely related analogues, which further characterizes the producing species. cdnsciencepub.com

Table 1: Documented Plant Sources of this compound

| Genus | Species | Common Name | Family |

|---|---|---|---|

| Albizia | Albizia amara | Bitter Albizia | Fabaceae |

Evolutionary Aspects of Alkaloid Production in Plant-Environment Interactions

The production of alkaloids like this compound is not an isolated phenomenon but rather the result of a long evolutionary history shaped by plant-environment interactions. numberanalytics.com The synthesis of such complex defensive compounds is an adaptive strategy that has evolved in numerous plant lineages as a response to persistent pressure from herbivores and pathogens. nih.govnumberanalytics.com This dynamic has been described as a coevolutionary "arms race," where plants evolve novel chemical defenses, and in response, herbivores and pathogens evolve mechanisms to tolerate or detoxify these compounds. numberanalytics.comnumberanalytics.com

The immense structural diversity of alkaloids found in the plant kingdom is a testament to this evolutionary pressure. numberanalytics.com Different alkaloids may target distinct biological pathways in herbivores or pathogens, providing a broad-spectrum defense. numberanalytics.com Plants that produce a variety of these compounds, or unique and highly potent ones, are more likely to survive and reproduce, passing these defensive traits to their offspring. numberanalytics.com The biosynthesis of these metabolites is complex and energetically costly, indicating their critical importance for the plant's survival. frontiersin.org The genes responsible for alkaloid production are believed to have been recruited from pathways involved in primary metabolism through processes like gene duplication, followed by mutation and natural selection that repurposed them for new defensive functions. nih.gov

The scattered distribution of alkaloid-producing abilities across unrelated plant families suggests that this defensive strategy has evolved independently multiple times in angiosperms. nih.gov this compound, found in genera like Albizia, represents one outcome of this evolutionary process. researchgate.netprota4u.org Its effectiveness as an antimicrobial agent demonstrates its adaptive significance in protecting the plant from environmental threats, thereby influencing the plant's fitness and its interactions within its ecosystem. cabidigitallibrary.orgcore.ac.uk The study of these compounds provides insight into the intricate chemical ecology and the evolutionary strategies that have allowed plants to thrive in diverse and often hostile environments. frontiersin.org

Future Directions in Pithecolobine Research

Untapped Biosynthetic Pathways and Potential for Genetic Engineering for Production

The complete biosynthetic pathway of pithecolobine remains largely unelucidated. While it is understood to be a macrocyclic spermine (B22157) alkaloid, the specific enzymatic steps and genetic machinery responsible for its assembly from primary metabolites are yet to be identified. Future research will likely focus on identifying the genes and enzymes involved in its formation, starting from precursor molecules. Techniques such as isotope labeling studies could trace the incorporation of primary metabolites into the final this compound structure.

Once the biosynthetic genes are identified, the potential for heterologous expression and genetic engineering for sustainable production becomes a tangible goal. By transferring the relevant genes into a microbial host, such as Escherichia coli or Saccharomyces cerevisiae, it may be possible to create a scalable and controlled fermentation-based production platform. This would circumvent the challenges associated with extraction from plant sources, such as low yields and batch-to-batch variability. Genetic engineering could also be employed to modify the biosynthetic pathway to produce novel analogues of this compound with potentially enhanced or different biological activities.

Advanced Computational Chemistry for Deeper Mechanistic Elucidation and Structural Prediction

Computational chemistry offers a powerful, non-invasive toolkit to probe the intricacies of this compound's structure and function. Advanced computational methods can be employed for a more profound understanding of its mechanism of action at a molecular level. Techniques like molecular docking and molecular dynamics (MD) simulations can predict how this compound interacts with potential biological targets, such as enzymes or receptors. These simulations can provide insights into the specific binding modes, interaction energies, and conformational changes that underpin its biological effects.

Furthermore, quantum mechanics (QM) calculations can be utilized for a more accurate prediction of its three-dimensional structure and electronic properties. This is particularly crucial for a complex, macrocyclic molecule like this compound, where multiple chiral centers and conformational flexibility can give rise to a variety of possible shapes. Accurate structural prediction is a prerequisite for understanding its structure-activity relationships and for the rational design of new derivatives.

Exploration of Novel Synthetic Routes and Combinatorial Libraries for Analogues

The chemical synthesis of this compound is a formidable challenge due to its large macrocyclic ring and multiple stereocenters. The development of novel, efficient, and stereoselective synthetic routes is a key area for future chemical research. This would not only provide a reliable source of the natural product for biological testing but also open the door to the creation of a diverse range of analogues.

Building on a robust synthetic strategy, the generation of combinatorial libraries of this compound analogues can be pursued. By systematically modifying different parts of the this compound scaffold, researchers can create a multitude of new compounds. These libraries can then be screened for a wide array of biological activities, potentially uncovering new therapeutic leads. This approach allows for a more comprehensive exploration of the chemical space around the this compound core, maximizing the chances of discovering compounds with improved potency, selectivity, or pharmacokinetic properties.

Interdisciplinary Research Integrating Omics Technologies for Holistic Understanding

A holistic understanding of this compound's role in its native plant species and its effects on biological systems necessitates an interdisciplinary approach that integrates various "omics" technologies. Metabolomics studies, for instance, can provide a snapshot of the metabolic changes that occur within an organism or cell upon exposure to this compound. This can help to identify the metabolic pathways that are perturbed by the compound, offering clues to its mechanism of action.

Similarly, proteomics can be used to identify the proteins that directly bind to this compound or whose expression levels are altered in its presence. This can lead to the identification of its direct molecular targets and downstream signaling pathways. By combining these omics approaches with traditional pharmacological and biochemical studies, a more complete and systems-level picture of this compound's biological activity can be constructed. This integrated approach will be crucial for moving beyond a simple description of its effects to a deeper, mechanistic understanding of its function.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.